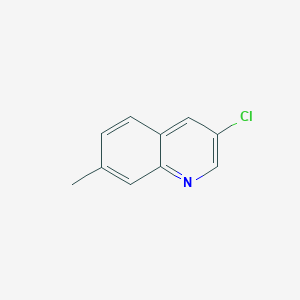
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- is a heterocyclic organic compound that features a pyrimidinone core substituted with an amino group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and appropriate pyrimidine derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2,2-dimethyl-1,3-dioxolane with a suitable reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- involves its interaction with specific molecular targets. The amino group and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-amino-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)14-4-6(15-9)5-3-7(13)12-8(10)11-5/h3,6H,4H2,1-2H3,(H3,10,11,12,13) |
Clé InChI |
JNHITXZNDCMVFH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C2=CC(=O)NC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
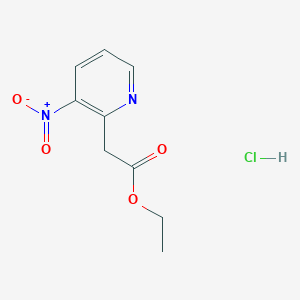
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)

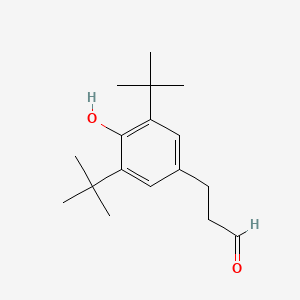
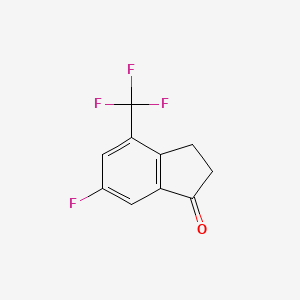

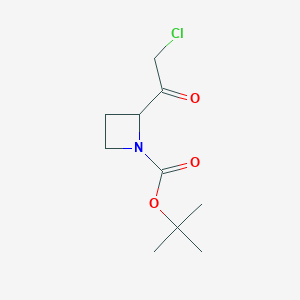


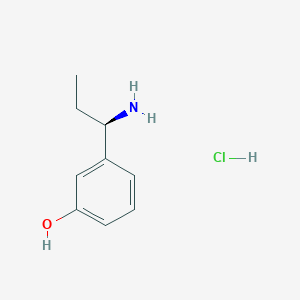
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
